Methyl 5-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-isobutoxy-1-benzothiophene-2-carboxylate
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of functional groups, cyclization, and esterification. Researchers have employed various strategies to access it, such as radical protodeboronation of alkyl boronic esters . Further studies are needed to optimize and streamline the synthetic route.
Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines (TFMP) and Crop Protection: Trifluoromethylpyridines (TFMP) and their derivatives play a crucial role in the agrochemical industry. Specifically, they are used to protect crops from pests. One notable example is fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds owe their biological activities to the combination of the unique physicochemical properties of the fluorine atom and the distinctive characteristics of the pyridine moiety .
Pharmaceutical Applications
Novel Drug Candidates: Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. The fluorine atom’s influence on the compound’s properties contributes to its therapeutic effects. Researchers continue to explore novel applications of TFMP in drug development .
Materials Science and Functional Materials
Radical Trifluoromethylation: The trifluoromethyl group also plays a significant role in materials science. Researchers have made advances in trifluoromethylation of carbon-centered radical intermediates. These compounds find applications in various materials, including functional coatings, polymers, and electronic devices. The unique properties of the trifluoromethyl group enhance material performance and stability .
Photothermal Conversion Performance
Diphenylamine-Substituted Tris(2,4,6-trichlorophenyl)methyl (TTM) Radicals: In recent studies, researchers have incorporated diphenylamine (DPA) units into tris(2,4,6-trichlorophenyl)methyl (TTM) radicals. Investigating the effects of donor number and substitution position, they explored the interactions and photothermal conversion performance of these compounds. Such research contributes to the development of functional materials with unique properties .
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2S/c1-13-10-19(29-12-18(28)26-16-4-3-5-17(11-16)30-2)27-20(25-13)14-6-8-15(9-7-14)21(22,23)24/h3-11H,12H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRIBDMOBPWHJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)OCC(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-N-[3-(methylsulfanyl)phenyl]acetamide |
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